molecular formula C17H25NO5 B1610230 Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate CAS No. 220117-40-8

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate

Cat. No.: B1610230
CAS No.: 220117-40-8
M. Wt: 323.4 g/mol
InChI Key: BMUPTTCIMBBUQJ-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a methoxybenzyl moiety, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the ester: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Introduction of the methoxybenzyl group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, typically using a suitable methoxybenzyl halide and a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production with improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate involves its ability to act as a protected intermediate in various chemical reactions. The Boc group provides stability to the amine, preventing unwanted side reactions, while the ester and methoxybenzyl groups allow for further functionalization. The compound’s reactivity is primarily governed by the presence of these functional groups, which can be selectively modified under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate: Similar structure but with a different position of the methoxy group on the benzyl ring.

    Methyl 3-((tert-butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoate: Similar structure but with the methoxy group in the ortho position.

    Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)9-12-7-6-8-14(10-12)21-4/h6-8,10,13H,9,11H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUPTTCIMBBUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442251
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220117-40-8
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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